Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate
Overview
Description
Methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate is a complex organic compound that features a benzyl-substituted piperidine ring and a dimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through the catalytic hydrogenation of pyridine derivatives.
Benzyl Substitution: The piperidine ring is then benzylated using benzyl halides under basic conditions.
Carbonothioylation: The benzyl-substituted piperidine is reacted with carbon disulfide and a suitable base to introduce the carbonothioyl group.
Coupling with Dimethoxybenzoate: Finally, the carbonothioylated piperidine is coupled with methyl 4,5-dimethoxybenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate involves its interaction with specific molecular targets. It is known to act as a monoamine oxidase inhibitor, which means it can inhibit the activity of monoamine oxidase enzymes, leading to increased levels of monoamine neurotransmitters . This interaction is crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzyl-substituted piperidine core but lacks the carbonothioyl and dimethoxybenzoate groups.
2-Benzylpiperidine: Similar structure but with the benzyl group attached to a different position on the piperidine ring.
Uniqueness
Properties
IUPAC Name |
methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]-4,5-dimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-27-20-14-18(22(26)29-3)19(15-21(20)28-2)24-23(30)25-11-9-17(10-12-25)13-16-7-5-4-6-8-16/h4-8,14-15,17H,9-13H2,1-3H3,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCHHMANHKLALL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCC(CC2)CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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